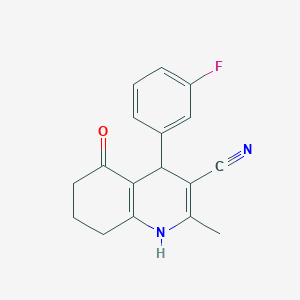

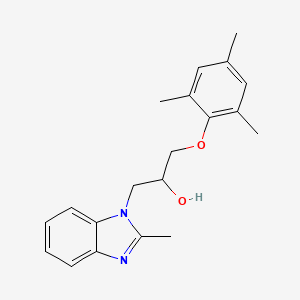

3-chloro-N-4H-1,2,4-triazol-3-ylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to 3-chloro-N-4H-1,2,4-triazol-3-ylbenzamide, often involves click chemistry approaches, such as 1,3-dipolar cycloaddition reactions. A typical example is the synthesis of new quinoline derivatives using this methodology, demonstrating high yields and significant activity against microbial strains (Kategaonkar et al., 2010).

Molecular Structure Analysis

The structural characterization of triazole derivatives can be achieved through spectroscopic methods (NMR, IR, MS) and X-ray diffraction analysis. For instance, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was determined, providing insights into molecular conformations and stabilizing interactions within the crystal lattice (Heng-Shan Dong & Guoyong Huo, 2009).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, offering pathways to synthesize a wide range of derivatives. An example includes the transformation of 4-(dichloromethylene)-2-phenyl-1,3-oxazol-5(4H)-one into stabilized ylides and subsequent cyclocondensations to yield phosphonium salts derived from triazoles (Brovarets et al., 2004).

Physical Properties Analysis

The physical properties of 3-chloro-N-4H-1,2,4-triazol-3-ylbenzamide derivatives, such as melting points, solubility, and crystal structure, can be studied through experimental techniques. The synthesis and characterization of coordination compounds containing substituted phenylpyridine ligands illustrate the impact of substituents on the physical properties and geometrical configurations of such molecules (Conradie et al., 2019).

Chemical Properties Analysis

Investigating the reactivity and chemical behavior of triazole compounds under different conditions can reveal their chemical properties. Studies on the reactivity insights of bromo- and thio-furanone derivatives highlight the significance of molecular structure on chemical reactivity and potential applications in material development (Bakheit et al., 2023).

作用機序

While the specific mechanism of action for 3-chloro-N-4H-1,2,4-triazol-3-ylbenzamide is not mentioned in the retrieved papers, 1,2,4-triazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

将来の方向性

The future directions in the research of 1,2,4-triazole-containing compounds like 3-chloro-N-4H-1,2,4-triazol-3-ylbenzamide involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The unique structure and properties of 1,2,4-triazoles make them valuable in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .

特性

IUPAC Name |

3-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O/c10-7-3-1-2-6(4-7)8(15)13-9-11-5-12-14-9/h1-5H,(H2,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSPAKMSQCCRNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5194642.png)

![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5194650.png)

![2-[(3-cyclopropyl-1-phenylpropyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5194654.png)

![methyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5194657.png)

![[4-benzyl-1-(2,5-dimethylbenzyl)-4-piperidinyl]methanol](/img/structure/B5194677.png)

![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5194681.png)

![3-(butylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5194683.png)

![6-chloro-3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5194695.png)

![2-[(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B5194702.png)

![ethyl 2-cyclohexyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B5194709.png)